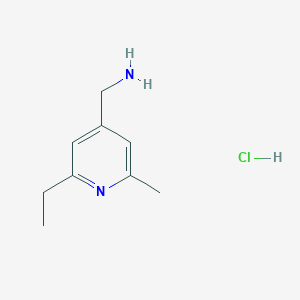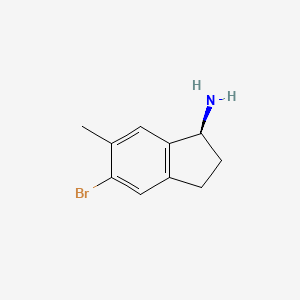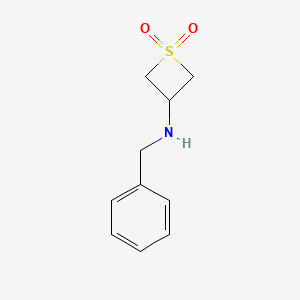
3-(Benzylamino)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with a unique structure that includes a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)thietane1,1-dioxide typically involves the reaction of thietan-3-one with benzylamine, followed by oxidation of the sulfur atom. One common method includes the addition of benzylamine to thietan-3-one, forming an intermediate that is subsequently oxidized using hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylamino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with different substituents.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium phenolate or thiophenolate can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfone and thietane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Benzylamino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)thietane1,1-dioxide, particularly its antidepressant effects, involves modulation of neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission. The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: A class of compounds with various substituents, showing diverse biological activities, including antidepressant properties.
Uniqueness
3-(Benzylamino)thietane1,1-dioxide is unique due to its benzylamino group, which imparts specific pharmacological properties and reactivity patterns not observed in other thietane derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
N-benzyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)7-10(8-14)11-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clé InChI |
NIXNMXOVWKGNNY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)

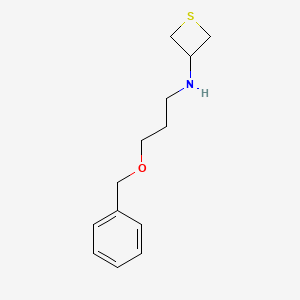
![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)
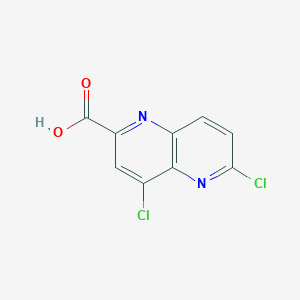
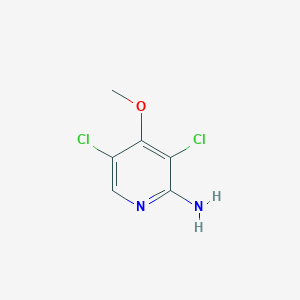
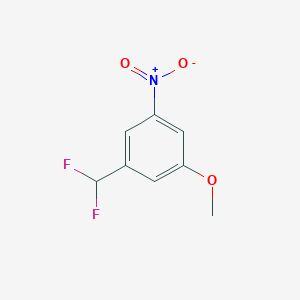
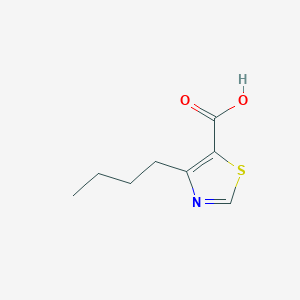
![7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15232069.png)
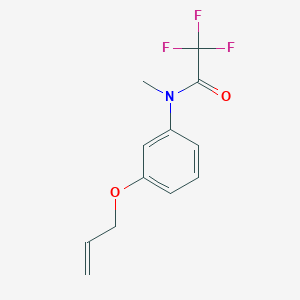
![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)
